molecular formula C13H20ClNO4 B1440298 Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl CAS No. 264188-51-4

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl

Cat. No. B1440298
CAS RN: 264188-51-4
M. Wt: 289.75 g/mol
InChI Key: CXLWRPVBWATCOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl is a chemical compound with the CAS Number: 264188-51-4 . It has a molecular weight of 289.76 . The IUPAC name for this compound is ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO4.ClH/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3;/h5-7,12H,4,8,14H2,1-3H3;1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Spectroscopic and Diffractometric Study

A study by Vogt et al. (2013) explored the polymorphic forms of a closely related compound, using spectroscopic and diffractometric techniques. This research is significant for understanding the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Asymmetric Hydrogenation Studies

Research conducted by O'reilly et al. (1990) involved the asymmetric hydrogenation of derivatives related to Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl, highlighting its relevance in the synthesis of optically pure compounds (O'reilly, Derwin, & Lin, 1990).

Improved Synthesis Methods

A study by Zhi-wen (2013) focused on an improved synthesis method for a derivative of the compound, emphasizing advancements in chemical synthesis techniques (Zhi-wen, 2013).

Electroreductive Radical Cyclization

Esteves et al. (2005) investigated the electroreductive radical cyclization of derivatives, which is crucial for understanding the chemical reactions and potential applications of such compounds in organic chemistry (Esteves et al., 2005).

Synthesis of 1‐haloalkyl‐1,3,4,5‐tetrahydro‐2‐benzoxepins

Research by Tenbrink and Mccall (1981) on the synthesis of 1‐haloalkyl‐1,3,4,5‐tetrahydro‐2‐benzoxepins using related compounds highlights the compound's significance in the creation of complex organic structures (Tenbrink & Mccall, 1981).

Corrosion Inhibition Studies

Herrag et al. (2010) explored the use of diamine derivatives in the inhibition of mild steel corrosion, showing the potential industrial applications of compounds related to Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl (Herrag et al., 2010).

Safety And Hazards

The safety information available indicates that the compound is potentially harmful. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3;/h5-7,12H,4,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLWRPVBWATCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1=CC(=CC(=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
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Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
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Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
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Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
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Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Reactant of Route 6
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl

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